2-(Methyl((3-methylthiophen-2-yl)methyl)amino)propanamide
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Overview
Description
2-(Methyl((3-methylthiophen-2-yl)methyl)amino)propanamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-(Methyl((3-methylthiophen-2-yl)methyl)amino)propanamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with methylamine, followed by the addition of propanamide. The reaction conditions typically involve the use of solvents such as ethanol and catalysts like piperidine .
Chemical Reactions Analysis
2-(Methyl((3-methylthiophen-2-yl)methyl)amino)propanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Methyl((3-methylthiophen-2-yl)methyl)amino)propanamide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Methyl((3-methylthiophen-2-yl)methyl)amino)propanamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases or interact with voltage-gated ion channels, resulting in therapeutic effects .
Comparison with Similar Compounds
2-(Methyl((3-methylthiophen-2-yl)methyl)amino)propanamide can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: Used as an anti-glaucoma agent.
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, leading to distinct biological activities.
Properties
Molecular Formula |
C10H16N2OS |
---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-[methyl-[(3-methylthiophen-2-yl)methyl]amino]propanamide |
InChI |
InChI=1S/C10H16N2OS/c1-7-4-5-14-9(7)6-12(3)8(2)10(11)13/h4-5,8H,6H2,1-3H3,(H2,11,13) |
InChI Key |
AUBJCHHZXNRIHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C)C(C)C(=O)N |
Origin of Product |
United States |
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